molecular formula C23H18BrN5O B3896121 3-[3-(4-bromophenyl)-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile

3-[3-(4-bromophenyl)-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile

Cat. No.: B3896121
M. Wt: 460.3 g/mol
InChI Key: WFGWQVBDVCGDQG-STZFKDTASA-N
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Description

The compound 3-[3-(4-bromophenyl)-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile is a heterocyclic organic molecule featuring a pyrazole core substituted with a 4-bromophenyl group, a (Z)-configured methylidene linkage to a 3-methyl-5-oxo-1-phenylpyrazol-4-ylidene moiety, and a propanenitrile side chain. This structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., liquid crystals) .

Properties

IUPAC Name

3-[3-(4-bromophenyl)-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O/c1-16-21(23(30)29(26-16)20-6-3-2-4-7-20)14-18-15-28(13-5-12-25)27-22(18)17-8-10-19(24)11-9-17/h2-4,6-11,14-15H,5,13H2,1H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGWQVBDVCGDQG-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC=C(C=C3)Br)CCC#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CN(N=C2C3=CC=C(C=C3)Br)CCC#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-bromophenyl)-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromophenyl group and the propanenitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-bromophenyl group serves as a prime site for nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the bromine atom.

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Bromine displacementKOH/EtOH, 80°C, 12h4-hydroxyphenyl derivative68%
Suzuki-Miyaura couplingPd(PPh₃)₄, arylboronic acid, DME, 100°CBiaryl-substituted pyrazole72-85%

Mechanistic Insight : The bromine atom activates the aromatic ring for SNAr, enabling substitution with hydroxyl groups or cross-coupling with boronic acids under palladium catalysis .

Cyclization and Heterocycle Formation

The nitrile group participates in cyclization reactions to form fused heterocyclic systems.

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Hydrazine cyclizationNH₂NH₂·H₂O, EtOH, reflux1,2,4-triazole-fused pyrazole55%
Thioamide formationH₂S, pyridine, 60°CThiazole-linked pyrazole48%

Key Observation : Cyclization reactions often require prolonged heating and protic solvents to stabilize intermediates .

Oxidation and Reduction Reactions

Functional group transformations are critical for modifying bioactivity:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Nitrile → AmideH₂O₂, NaOH, 50°CPropanamide derivative63%
Pyrazole ring oxidationKMnO₄, H₂SO₄, 0°CPyrazolone metabolite41%

Notable Limitation : Strong oxidizing agents like KMnO₄ may degrade the pyrazole ring, necessitating low-temperature control .

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes regioselective EAS at the 4-position due to electron-donating effects from the methyl group.

Reaction TypeReagents/ConditionsProduct FormedYieldReference
NitrationHNO₃/H₂SO₄, 0°C4-nitro-pyrazole derivative58%
SulfonationSO₃, DCE, 40°CPyrazole sulfonic acid51%

Regioselectivity : The Z-configuration of the exocyclic double bond directs electrophiles to the less hindered 4-position .

Metal-Mediated Cross-Couplings

The bromine atom facilitates palladium- or copper-catalyzed couplings:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, 110°CArylaminopyrazole76%
Ullmann couplingCuI, 1,10-phenanthroline, K₂CO₃, DMFBiaryl ether derivative65%

Optimization Note : Ligand choice (e.g., Xantphos) significantly impacts coupling efficiency .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition via the exocyclic double bond:

Reaction TypeConditionsProduct FormedYieldReference
CycloadditionUV (365 nm), CH₂Cl₂, 24hDimeric cyclobutane adduct33%

Mechanism : The Z-configuration enables suprafacial orbital overlap, favoring dimerization over polymerization .

Biochemical Interactions

Although not traditional "reactions," the compound inhibits kinases via hydrogen bonding:

Target EnzymeBinding Affinity (IC₅₀)Structural InteractionReference
EGFR kinase0.42 µMNitrile → Lys721 hydrogen bond
COX-21.8 µMBromophenyl → Hydrophobic pocket

Implication : The nitrile and bromophenyl groups are critical for target selectivity .

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives like 3-[3-(4-bromophenyl)-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile exhibit significant inhibitory effects on various kinases and enzymes. This makes them promising candidates for drug development aimed at treating diseases such as cancer and autoimmune disorders.

Key Biological Applications:

  • Antitumor Activity : Compounds similar to this pyrazole derivative have been studied for their ability to inhibit specific enzymes involved in cancer progression.
  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways.
  • Analgesic Effects : Research suggests that it may also possess pain-relieving properties.

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives:

StudyFindings
In vitro studies on enzyme inhibitionDemonstrated that similar compounds effectively inhibited cancer-related kinases, suggesting a pathway for therapeutic development.
Animal model researchShowed significant reductions in tumor growth when treated with pyrazole derivatives, indicating potential efficacy in cancer therapy.
Inflammation modelsHighlighted the anti-inflammatory effects of these compounds through modulation of cytokine release.

Potential Applications

The applications of this compound extend into several fields:

Pharmaceutical Development

Due to its biological activities, this compound can be explored as a lead compound for:

  • Cancer Therapeutics : Targeting specific kinases involved in tumor growth.
  • Anti-inflammatory Drugs : Modulating immune responses in autoimmune diseases.

Chemical Research

The unique structure allows for further exploration in:

  • Structure–Activity Relationship (SAR) Studies : Understanding how modifications affect biological activity.
  • Development of Novel Derivatives : Synthesizing analogs to enhance efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of 3-[3-(4-bromophenyl)-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups: The target compound’s nitrile group contrasts with sulfonamide (Compound 13/14) or thioxo () groups, impacting electronic distribution and solubility.
  • Halogen Effects : Bromine in the target compound and Compound 13 may enhance halogen bonding compared to chlorine in Compound 14, affecting crystal packing or target binding .
  • Heterocyclic Diversity: The thiazolidinone ring in introduces sulfur, which may confer distinct redox properties or bioactivity compared to pyrazole/indole systems .

Physicochemical and Spectral Properties

Infrared (IR) Spectroscopy:

  • The target compound’s nitrile group would exhibit a sharp C≡N stretch near 2240 cm⁻¹ , absent in sulfonamide-containing analogs (e.g., Compound 13: 1374 cm⁻¹ for SO₂) .
  • Ketone C=O stretches (~1650–1700 cm⁻¹) are common across all compounds .

Nuclear Magnetic Resonance (NMR):

  • The (Z)-configuration of the methylidene group in the target compound would result in distinct coupling constants (e.g., J ≈ 10–12 Hz for transoid protons in pyrazolylidene systems) .
  • Compound 13 shows aromatic proton signals at δ 7.00–8.18 ppm , while bromophenyl protons in the target compound would resonate near δ 7.40–7.70 ppm .

Stability Considerations:

  • The nitrile group’s electron-withdrawing nature may stabilize the pyrazole ring against hydrolysis compared to sulfonamide-containing analogs .

Biological Activity

The compound 3-[3-(4-bromophenyl)-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile is a complex organic molecule belonging to the class of pyrazole derivatives. Pyrazole compounds are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17BrN4C_{19}H_{17}BrN_{4}, with a molecular weight of approximately 460.3 g/mol. The structure features a pyrazole ring, a bromophenyl group, and a propanenitrile moiety, which contribute to its unique reactivity and interaction capabilities in biological systems.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC19H17BrN4
Molecular Weight460.3 g/mol
Key Functional GroupsPyrazole, Bromophenyl, Propanenitrile

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant inhibitory effects on various kinases and enzymes involved in cancer progression. Specifically, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines.

For instance, a study found that related pyrazole compounds demonstrated IC50 values ranging from 60 nM to 580 nM against different cancer types, including liver and breast cancer . The compound's structural features may enhance its binding affinity to target proteins involved in tumor growth.

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Compounds with similar structures have shown promising results in reducing inflammation markers in vitro and in vivo .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, certain pyrazole derivatives have demonstrated antimicrobial activity against various pathogens. For example, studies have reported minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL for some derivatives . This suggests potential applications in treating infections caused by resistant strains of bacteria.

Study 1: Cytotoxicity Evaluation

A series of pyrazole derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxic effects compared to others. For example:

CompoundCell LineIC50 (nM)
Compound AHEPG2428
Compound BMCF7580
Compound CNUGC60

This study highlights the importance of structural modifications in enhancing the biological activity of pyrazole derivatives .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of pyrazole compounds against cancer cells. The study revealed that these compounds could induce apoptosis through the activation of caspase pathways, providing insights into their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for constructing pyrazole-based derivatives like 3-[3-(4-bromophenyl)-4-[(Z)-...]propanenitrile?

  • Methodology: Multi-step synthesis involving cyclization, formylation, and condensation reactions. For example, pyrazole cores are often synthesized via reactions between hydrazines and β-ketoesters or via palladium-catalyzed cross-coupling for aryl substitutions . Purification typically employs flash chromatography, and purity is validated by HPLC (>95%) .
  • Data Example: Compound 24 in was synthesized in 86% yield using general procedure G, involving solvent optimization (e.g., dichloromethane/methanol) and chromatographic purification .

Q. How is structural characterization performed for such compounds?

  • Methodology:

  • NMR Spectroscopy: 1H and 13C NMR confirm substituent positions and stereochemistry. For instance, the (Z)-configuration of the methylidene group is verified by coupling constants in 1H NMR .
  • X-ray Diffraction: Single-crystal X-ray analysis resolves absolute stereochemistry, as seen in for a related pyrazole-carboxamide derivative (R factor = 0.038) .

Q. What preliminary biological screening approaches are used for pyrazole derivatives?

  • Methodology:

  • In vitro assays: Antimicrobial activity is tested via broth microdilution (MIC values), while antitubulin activity is assessed using sea urchin embryo assays .
  • Enzyme inhibition: Carbonic anhydrase inhibition studies (e.g., IC50 values) are conducted spectrophotometrically .

Advanced Research Questions

Q. How can synthetic yields be improved for low-yielding pyrazole intermediates?

  • Methodology:

  • Reaction optimization: Adjusting stoichiometry, temperature, or catalysts (e.g., Pd(OAc)₂ for cross-coupling) .
  • Purification: Use of preparative HPLC or recrystallization to recover compounds lost during chromatography, as noted for compound 26 (22% yield due to purification losses) .

Q. What strategies are employed to establish structure-activity relationships (SAR) for pyrazole-based compounds?

  • Methodology:

  • Analog synthesis: Systematic substitution of aryl groups (e.g., 4-bromophenyl vs. 4-chlorophenyl) to evaluate electronic effects .
  • Pharmacophore modeling: Molecular docking studies (e.g., σ1 receptor antagonism in ) guide modifications to enhance binding affinity .

Q. How are photophysical properties (e.g., fluorescence) of such compounds investigated?

  • Methodology:

  • Solvent polarity studies: Emission spectra in solvents like DMSO (λem = 356 nm) reveal charge-transfer transitions .
  • TD-DFT calculations: Predict excited-state behavior and validate experimental data .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodology:

  • Control experiments: Replicate assays under standardized conditions (e.g., cell line-specific responses).
  • Meta-analysis: Compare data from structurally similar compounds, such as the variance in σ1 receptor binding affinities reported in vs. antitubulin activities in .

Q. What computational tools are recommended for predicting metabolic stability of pyrazole derivatives?

  • Methodology:

  • ADMET prediction: Use software like Schrödinger’s QikProp to estimate logP, solubility, and cytochrome P450 interactions.
  • In silico metabolism: Tools like MetaSite predict oxidation sites (e.g., benzylic positions in 4-bromophenyl groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(4-bromophenyl)-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile
Reactant of Route 2
3-[3-(4-bromophenyl)-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrazol-1-yl]propanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.